Alflutinib (AST2818), also known as Furmonertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) []. This classification denotes its specific targeting of the EGFR protein, a key player in cellular growth and signaling pathways often dysregulated in cancer []. Notably, Alflutinib exhibits selectivity for EGFR harboring the T790M mutation, a common resistance mechanism against first- and second-generation EGFR-TKIs [, , ].
Alflutinib, also known as AST2818, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily developed for the treatment of non-small cell lung cancer (NSCLC) patients harboring specific mutations, particularly the T790M mutation that confers resistance to first-generation EGFR inhibitors. Alflutinib is significant due to its ability to target both the wild-type and mutant forms of EGFR, providing a therapeutic option for patients who have developed resistance to other treatments.
Alflutinib was developed by Ascentage Pharma, a biotechnology company focused on innovative therapies for cancer and age-related diseases. The compound has undergone various clinical trials to evaluate its efficacy and safety profile in treating advanced NSCLC.
Alflutinib is classified as a small molecule drug and falls under the category of targeted cancer therapies. It specifically inhibits the activity of the EGFR tyrosine kinase, which plays a crucial role in cell proliferation and survival.
The synthesis of alflutinib involves several key steps, utilizing various chemical reactions to construct its complex molecular framework. The synthetic pathway includes:
These steps demonstrate a multi-faceted approach to constructing the alflutinib molecule, showcasing the complexity involved in its synthesis .
Alflutinib has a complex molecular structure characterized by multiple rings and functional groups that confer its pharmacological properties. The molecular formula is , which reflects its composition.
Alflutinib undergoes various chemical reactions during its synthesis and metabolism:
The chemical transformations are typically conducted under controlled conditions using solvents like dichloromethane and reagents such as triethylamine and acetyl chloride, ensuring high yields and purity of alflutinib .
Alflutinib exerts its therapeutic effects by selectively inhibiting the EGFR tyrosine kinase activity. This inhibition prevents downstream signaling pathways that lead to cell proliferation and survival, particularly in cancer cells exhibiting mutations like T790M.
Relevant analytical methods such as high-performance liquid chromatography (HPLC) are employed to characterize these properties during formulation development .
Alflutinib is primarily used in clinical settings for treating advanced NSCLC patients with specific EGFR mutations. Its development has provided insights into targeted therapy approaches for cancer treatment, highlighting the importance of understanding molecular mechanisms underlying drug resistance.
Additionally, ongoing research explores potential applications of alflutinib in combination therapies and other malignancies where EGFR plays a pivotal role .
Alflutinib (AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) characterized by a Michael acceptor moiety enabling covalent target binding. Its core structure comprises:
This architecture confers specificity for mutant EGFR isoforms. Biochemical assays confirm alflutinib’s primary affinity for EGFR-sensitizing mutations (exon 19 deletions, L858R) and the resistance mutation T790M, with >100-fold selectivity over wild-type (WT) EGFR in cellular models [1] [10].
Table 1: Structural Determinants of Alflutinib
Structural Element | Chemical Role | Biological Consequence |
---|---|---|
Quinazoline core | ATP-mimetic hinge binding | High affinity for EGFR kinase domain |
Acrylamide group | Electrophilic warhead | Covalent bonding to Cys797 |
Hydrophobic tail | Steric complementarity | Enhanced inhibition of T790M-mutant EGFR |
Alflutinib simultaneously inhibits both EGFR-activating mutations and the T790M resistance mutation via irreversible covalent modification. Key mechanistic features include:
Table 2: In Vitro Potency of Alflutinib Against EGFR Mutants
EGFR Mutation | Alflutinib IC50 (nM) | Comparison to Osimertinib |
---|---|---|
L858R | 2.1 ± 0.3 | 1.2-fold higher |
Exon 19 deletion | 1.8 ± 0.2 | Equivalent |
L858R/T790M | 7.3 ± 1.1 | 1.5-fold higher |
Del19/T790M | 0.6 ± 0.1 | Equivalent |
Data derived from enzyme-linked immunosorbent assays (ELISA) using purified EGFR mutants [1] [6].
Alflutinib’s binding follows a two-step mechanism:
Kinetic parameters demonstrate high efficiency:
This covalent mechanism confers prolonged target suppression, persisting beyond compound clearance. Mass spectrometry confirms near-complete (>95%) adduct formation with Cys797 within 60 minutes in human liver microsomes [1].
Table 3: Kinetic Parameters of Covalent EGFR Inhibitors
Parameter | Alflutinib | Afatinib | Dacomitinib |
---|---|---|---|
Ki (nM) | 0.15 | 0.16 | 0.63 |
kinact (s−1) | 2.4 × 10−3 | 1.5 × 10−3 | 1.8 × 10−3 |
kinact/Ki (M−1s−1) | 16 × 106 | 9.9 × 106 | 2.8 × 106 |
Data from purified enzyme kinetics using WT EGFR [5].
Alflutinib exhibits enhanced mutant selectivity versus earlier EGFR TKIs:
Notably, the metabolite AST5902 shows reduced off-target activity, enhancing overall selectivity. This contrasts with inhibitors like vandetanib, which broadly inhibit VEGFR/RET [6].
Table 4: Selectivity Profile of Alflutinib Against Key Kinases
Kinase | Inhibition at 1 µM (%) | Clinical Relevance |
---|---|---|
EGFR T790M | 98 ± 2 | Primary target |
EGFR WT | 23 ± 4 | Toxicity driver |
HER2 | 32 ± 5 | Potential resistance mechanism |
HER4 | 28 ± 3 | ErbB family member |
RET | 41 ± 6 | NSCLC driver |
MET | 12 ± 2 | Resistance mechanism |
ROS1 | 9 ± 1 | NSCLC driver |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7